3-Pentenoic acid, 2-methyl-
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Overview
Description
3-Pentenoic acid, 2-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond within its carbon chain. This compound is also known by its IUPAC name, 2-methylpent-3-enoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pentenoic acid, 2-methyl- can be synthesized through various organic reactions. One common method involves the hydrolysis of its corresponding ester, 2-methylpent-3-enoate. This ester can be prepared by the esterification of 2-methyl-3-pentenoic acid with an alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of 3-Pentenoic acid, 2-methyl- typically involves the catalytic hydrogenation of 2-methyl-3-pentenoic acid. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: 3-Pentenoic acid, 2-methyl- can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Methyl-3-pentenoic acid can be converted to 2-methyl-3-pentenoic acid derivatives.
Reduction: 2-Methylpent-3-en-1-ol.
Substitution: Halogenated derivatives of 2-methyl-3-pentenoic acid.
Scientific Research Applications
3-Pentenoic acid, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pentenoic acid, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The double bond in its structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-Pentenoic acid: Another unsaturated carboxylic acid with a double bond at a different position.
4-Pentenoic acid: Similar structure but with the double bond located at the fourth carbon.
2-Methyl-2-pentenoic acid: A positional isomer with the double bond at the second carbon.
Uniqueness: 3-Pentenoic acid, 2-methyl- is unique due to its specific double bond position and the presence of a methyl group, which influences its reactivity and applications. Its distinct structure allows it to participate in unique chemical reactions and makes it valuable in various industrial and research applications .
Properties
CAS No. |
37674-63-8 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(E)-2-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3+ |
InChI Key |
NFRJJFMXYKSRPK-ONEGZZNKSA-N |
SMILES |
CC=CC(C)C(=O)O |
Isomeric SMILES |
C/C=C/C(C)C(=O)O |
Canonical SMILES |
CC=CC(C)C(=O)O |
boiling_point |
199.00 to 200.00 °C. @ 760.00 mm Hg |
density |
0.960-0.966 |
37674-63-8 | |
physical_description |
clear, colourless liquid |
Pictograms |
Corrosive |
solubility |
slightly soluble in water, soluble in alcohol and most fixed oils |
Origin of Product |
United States |
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